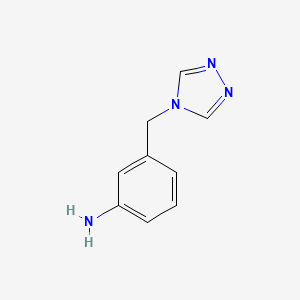
3-(4H-1,2,4-triazol-4-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4H-1,2,4-triazol-4-ylmethyl)aniline” is an organic compound that contains an aniline group (a benzene ring attached to an amino group) and a 1,2,4-triazole group (a five-membered ring containing three nitrogen atoms and two carbon atoms) linked by a methylene group .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring (from the aniline group) and a 1,2,4-triazole ring connected by a methylene group . The presence of multiple nitrogen atoms in the molecule could result in various hydrogen bonding interactions.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Derivatives : Derivatives of 1,2,4-triazole, including those related to 3-(4H-1,2,4-triazol-4-ylmethyl)aniline, are used in synthesizing new compounds with potential as native drugs (Safonov et al., 2017).
Physico-chemical Properties : These compounds are studied for their physico-chemical properties using methods like 1H-NMR spectroscopy and HPLC-MS, contributing to the understanding of their structure and potential applications (Safonov, 2018).
Biological Activity
Antileishmanial Activity : Certain 4-amino-1,2,4-triazole derivatives exhibit significant antileishmanial activity, showcasing the potential of triazole derivatives in medicinal applications (Süleymanoğlu et al., 2017).
Antiradical Properties : Some 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives, related to this compound, have been studied for their antiradical activity, indicating their potential as antioxidants (Safonov & Nosulenko, 2021).
Material Science
Electroluminescent Properties : Research into compounds with a structure similar to this compound has shown potential applications in electroluminescent materials, highlighting their relevance in the development of new lighting and display technologies (Jin et al., 2020).
Sensing Applications : Derivatives of 1,2,4-triazole, related to the compound , have been used to develop sensors for detecting toxic aromatic amines, indicating their use in environmental monitoring and safety (Kumar et al., 2011).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have been found to exhibit potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 .
Mode of Action
Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Related compounds have been associated with the induction of apoptosis in cancer cells , which involves a series of biochemical events leading to changes in cell morphology, nuclear condensation, DNA fragmentation, and ultimately cell death.
Result of Action
Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a crucial process in eliminating damaged cells.
Propiedades
IUPAC Name |
3-(1,2,4-triazol-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-6-11-12-7-13/h1-4,6-7H,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPMKEWNSXIJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2425098.png)


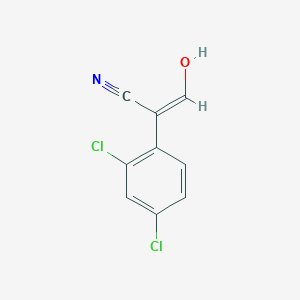
![5-(2-methoxyethyl)-7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2425103.png)
![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2425106.png)
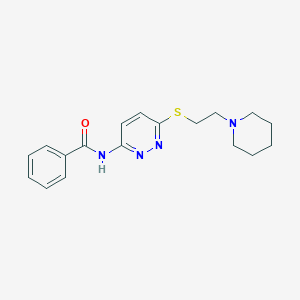
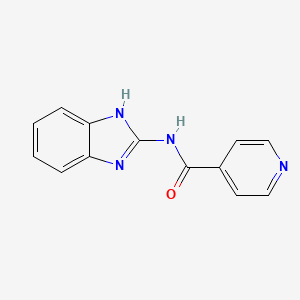
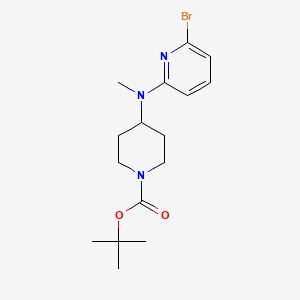
![N-[(6-bromopyridin-3-yl)sulfonyl]-1-ethyl-1H-indole-3-carboxamide](/img/structure/B2425113.png)
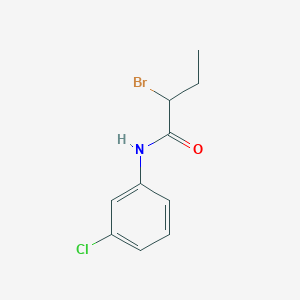
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B2425117.png)
